molecular formula C21H31NO6 B13856220 Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate

Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate

Cat. No.: B13856220
M. Wt: 393.5 g/mol
InChI Key: JOJDPYWVNKYKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is a synthetic organic compound that is often used in chemical research and pharmaceutical development. This compound features a benzyloxy group, a Boc-protected amino group, and an ester functionality, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-Boc-protected amino compound.

    Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Esterification: The ester functionality is introduced via esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can then be oxidized or further modified.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Benzyloxy-4-oxo-heptanoate: Lacks the N-Boc-protected amino group.

    Ethyl 7-(N-Boc)amino-4-oxo-heptanoate: Lacks the benzyloxy group.

    Ethyl 5-Benzyloxy-7-amino-4-oxo-heptanoate: Lacks the Boc protection on the amino group.

Uniqueness

Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is unique due to the presence of both the benzyloxy group and the N-Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C21H31NO6

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-5-phenylmethoxyheptanoate

InChI

InChI=1S/C21H31NO6/c1-5-26-19(24)12-11-17(23)18(27-15-16-9-7-6-8-10-16)13-14-22-20(25)28-21(2,3)4/h6-10,18H,5,11-15H2,1-4H3,(H,22,25)

InChI Key

JOJDPYWVNKYKHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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